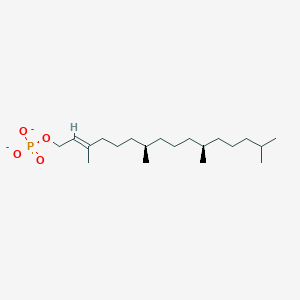
Phytolmonophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phytyl phosphate(2-) is an organophosphate oxoanion obtained by deprotonation of the diphosphate OH groups of phytyl phosphate. It is a conjugate base of a phytyl phosphate.
Applications De Recherche Scientifique
Biochemical Applications
1.1 Role in Photosynthesis
Phytolmonophosphate plays a crucial role in the biosynthesis of chlorophyll. It is involved in the esterification process that converts chlorophyllide into chlorophyll, thereby facilitating the photosynthetic process in plants. This is highlighted in studies where engineered strains of Synechocystis sp. were developed to enhance chlorophyll production through the manipulation of phytol pathways .
1.2 Antioxidant Properties
Research indicates that phytol and its derivatives exhibit antioxidant properties. This compound can contribute to cellular defense mechanisms against oxidative stress by participating in the synthesis of carotenoids, which are known for their protective roles against reactive oxygen species .
Pharmaceutical Applications
2.1 Drug Development
This compound has potential applications in drug development, particularly as a precursor for synthesizing bioactive compounds. Its structural properties make it a candidate for developing new pharmaceuticals aimed at treating various diseases linked to oxidative stress and inflammation .
2.2 Nutraceuticals
The compound’s antioxidant properties also position it as a valuable ingredient in nutraceutical formulations. This compound can enhance the bioavailability of other health-promoting compounds when used in dietary supplements aimed at improving metabolic health and reducing disease risk factors .
Agricultural Applications
3.1 Plant Growth Promotion
In agricultural research, this compound has been studied for its effects on plant growth and development. It acts as a signaling molecule that influences various physiological processes, including root development and stress responses .
3.2 Biopesticides
The compound's role as a natural product can be explored for developing biopesticides that are environmentally friendly alternatives to synthetic pesticides. Its effectiveness against certain plant pathogens has been documented, making it an area of interest for sustainable agriculture practices .
Data Tables and Case Studies
Case Study: Enhanced Chlorophyll Production
A study on Synechocystis sp. demonstrated that manipulating the phytol pathway significantly increased chlorophyll content, leading to improved photosynthetic efficiency. The engineered strains showed higher antioxidant activity due to increased carotenoid levels, showcasing the dual benefits of this compound in both energy capture and oxidative stress mitigation .
Propriétés
Formule moléculaire |
C20H39O4P-2 |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] phosphate |
InChI |
InChI=1S/C20H41O4P/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-24-25(21,22)23/h15,17-19H,6-14,16H2,1-5H3,(H2,21,22,23)/p-2/b20-15+/t18-,19-/m1/s1 |
Clé InChI |
YRXRHZOKDFCXIB-PYDDKJGSSA-L |
SMILES isomérique |
C[C@@H](CCC[C@@H](C)CCC/C(=C/COP(=O)([O-])[O-])/C)CCCC(C)C |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(=CCOP(=O)([O-])[O-])C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















